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molecular formula C8H6FNO4 B1344122 4-Fluoro-2-methyl-5-nitrobenzoic acid CAS No. 64695-92-7

4-Fluoro-2-methyl-5-nitrobenzoic acid

Cat. No. B1344122
M. Wt: 199.14 g/mol
InChI Key: IBZJPGGBZMXXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409897B2

Procedure details

A cooled mixture of fuming nitric acid (2.5 mL) and conc. sulfuric acid (25 mL) was slowly added to 4-fluoro-2-methyl-benzoic acid (9 g, 58.3 mmol) at 0° C. under N2 atmosphere over a period of 45 min. Reaction mixture was allowed to stir at 0° C. for 1 h. Starting material consumption was monitored by the TLC. Upon completion of the reaction the reaction mass was poured onto crushed ice and extracted in ethyl acetate (3×100 mL). Combined extract was washed with water, brine solution and dried over anhydrous Na2SO4. The solid obtained was washed with pet ether to afford the pure product 4-fluoro-2-methyl-5-nitro-benzoic acid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[F:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[C:13]([CH3:20])[CH:12]=1>>[F:10][C:11]1[C:19]([N+:1]([O-:4])=[O:2])=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[C:13]([CH3:20])[CH:12]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
Starting material consumption
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the reaction mass
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted in ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
Combined extract
WASH
Type
WASH
Details
was washed with water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solid obtained
WASH
Type
WASH
Details
was washed with pet ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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